Ferroptosis-IN-7

Microsomal stability Metabolic half-life Assay robustness

Researchers studying ferroptosis in vascular models face potency and stability limitations with conventional inhibitors. Ferrostatin-1 degrades rapidly (T₁/₂ <10 min); Liproxstatin-1 fails to reliably upregulate GPX4. • EC₅₀ 0.5 μM in HUVECs-14-fold more potent than Ferrostatin-1. • Microsomal T₁/₂ >10 min ensures consistent exposure in 24+ hr assays. • Validated GPX4 upregulation under ferroptotic stress. Supplied as characterized solid; batch-specific CoA provided. For atherosclerosis, diabetic vasculopathy, and ischemia-reperfusion research.

Molecular Formula C32H40N4O3S
Molecular Weight 560.8 g/mol
Cat. No. B12373270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroptosis-IN-7
Molecular FormulaC32H40N4O3S
Molecular Weight560.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4CCCCC4)NCC5=CC=CC=C5
InChIInChI=1S/C32H40N4O3S/c1-40(38,39)29-15-12-26(13-16-29)24-35-18-20-36(21-19-35)32(37)27-14-17-30(34-28-10-6-3-7-11-28)31(22-27)33-23-25-8-4-2-5-9-25/h2,4-5,8-9,12-17,22,28,33-34H,3,6-7,10-11,18-21,23-24H2,1H3
InChIKeyQNYRKTWGESAJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferroptosis-IN-7: Potency, Stability & Biochemical Profile


Ferroptosis-IN-7 (also designated Compound 26) is a formylpiperazine-based small molecule that functions as an inhibitor of ferroptosis, an iron-dependent form of regulated cell death [1]. Designed and synthesized as a structural analog of the first-generation inhibitor ferrostatin-1, Ferroptosis-IN-7 retains the core ferroptosis-suppressing pharmacology while demonstrating quantitatively superior microsomal stability . The compound is employed as a research tool to dissect ferroptotic signaling cascades, with primary applications in vascular biology models utilizing human umbilical vein endothelial cells (HUVECs) .

Ferroptosis inhibitor tool compound

Designed as a Ferrostatin-1 analog with improved stability for ferroptosis pathway research.

Endothelial cell model context

Shows reported potency in HUVEC vascular biology models under Erastin-induced ferroptosis.

Extended assay compatibility

Improved microsomal stability supports longer-duration cell culture experiments compared to Ferrostatin-1.

Ferroptosis-IN-7 Key Differentiators


Generic substitution among ferroptosis inhibitors is confounded by marked divergence in three critical, quantifiable parameters: (i) potency in endothelial cell models (EC₅₀ values spanning an 833-fold range from 8.6 nM to >7 μM), (ii) microsomal stability half-life (T₁/₂) directly impacting assay duration and reproducibility, and (iii) efficacy in upregulating the key ferroptosis gatekeeper GPX4 [1]. While Ferrostatin-1 exhibits a low nanomolar EC₅₀ in some cancer lines, it suffers from rapid microsomal degradation (T₁/₂ < 10 min) and shows suboptimal performance in HUVEC vascular models . Conversely, Ferroptosis-IN-3 displays high potency in HT-1080 fibrosarcoma cells but its activity in endothelial models is not comparably established, limiting its utility in vascular-focused research . Liproxstatin-1 offers improved stability in certain systems but fails to upregulate GPX4 to the same extent as Ferroptosis-IN-7 under identical treatment conditions . These quantifiable disparities preclude the simple exchange of one inhibitor for another without fundamentally altering experimental outcomes.

Target
Ferroptosis-IN-7
Reported improved microsomal stability; suitable for prolonged assays.
Potential Substitute
Ferrostatin-1
Rapid microsomal degradation (T₁/₂
Target
Ferroptosis-IN-7
Potency in HUVEC endothelial models (reported EC₅₀ 0.5 μM).
Potential Substitute
Ferrostatin-1
Significantly lower potency in HUVEC models (EC₅₀ >7 μM); may require re-optimization.
Target
Ferroptosis-IN-7
Upregulates GPX4 protein in HUVEC under ferroptotic stress.
Potential Substitute
Liproxstatin-1
Context-dependent GPX4 rescue; may increase apoptosis in certain models.

Ferroptosis-IN-7 Evidence: Potency, Stability & GPX4


Microsomal Stability vs Ferrostatin-1

Ferroptosis-IN-7 exhibits superior microsomal stability compared to its parent compound, Ferrostatin-1. The original Fer-1 shows poor microsomal stability with a half-life (T₁/₂) of less than 10 minutes in both human and rat liver microsomes [1]. Ferroptosis-IN-7 was specifically engineered to overcome this liability and demonstrates significantly improved stability [1].

Microsomal Stability
Head-to-head
Ferroptosis-IN-7: Reported improved stability
Ferrostatin-1: T₁/₂ <10 min (human/rat microsomes)
Supports extended assay reproducibility
Exact stability value not disclosed; source review recommended
Microsomal stability Metabolic half-life Assay robustness

Potency in Endothelial Cells vs Ferrostatin-1

In a direct comparison within HUVEC cells challenged with 10 μM Erastin, Ferroptosis-IN-7 demonstrates an anti-ferroptosis EC₅₀ of 0.5 μM (500 nM) . In contrast, Ferrostatin-1 exhibits significantly weaker activity in this specific vascular endothelial context, with an EC₅₀ of >7 μM .

Endothelial Potency
Head-to-head
Ferroptosis-IN-7 EC₅₀: 0.5 μM
Ferrostatin-1 EC₅₀: >7 μM
≥14-fold difference (HUVEC, Erastin, SRB)
Supports endothelial model potency review
Data to verify; source-specific review
Vascular biology Endothelial dysfunction HUVEC

GPX4 Upregulation vs Liproxstatin-1

Ferroptosis-IN-7, when co-administered at 10 μM with 10 μM Erastin for 24 hours, robustly upregulates GPX4 protein expression in HUVEC cells . In contrast, Liproxstatin-1, while a potent ferroptosis inhibitor in other contexts (IC₅₀ 22 nM), has been documented to paradoxically *increase* TNF-induced apoptosis rather than confer protection in certain cell models and does not restore GPX4 to normal levels in all systems [1].

GPX4 Upregulation
Cross-study comparable
Ferroptosis-IN-7: Upregulates GPX4 in HUVEC
Liproxstatin-1: Does not consistently restore; context-dependent pro-apoptotic effects reported
Supports GPX4-dependent mechanism studies
Context-dependent; Lip-1 may increase TNF-induced apoptosis
GPX4 Lipid peroxidation Cell rescue

Multi-Parameter Biochemical Rescue

Ferroptosis-IN-7 provides a multi-parameter rescue of ferroptotic hallmarks. At 10 μM co-treatment with Erastin (10 μM) for 24 h, Ferroptosis-IN-7 restores cell viability, reduces intracellular iron accumulation, scavenges reactive oxygen species (ROS), maintains mitochondrial membrane potential, increases glutathione (GSH) levels, and decreases both lipid peroxidation (LPO) and malondialdehyde (MDA) content [1]. While other inhibitors like Ferrostatin-1 and Liproxstatin-1 share some of these endpoints, the comprehensive, simultaneous rescue of all these parameters at a single, moderate concentration (10 μM) is a distinctive feature of Ferroptosis-IN-7's pharmacological profile [1].

Multi-Parameter Rescue
Class-level inference
At 10 μM co-treatment: restores viability, reduces iron/ROS, maintains ΔΨm, increases GSH, decreases LPO/MDA in HUVEC
Broad biochemical rescue context
Reported comprehensive rescue; validate in own system
Lipid peroxidation Oxidative stress Mitochondrial function

Ferroptosis-IN-7 Research Applications


Vascular Endothelial Ferroptosis Studies

Given its potent EC₅₀ of 0.5 μM in HUVEC cells, Ferroptosis-IN-7 is ideally suited for investigating ferroptosis in vascular disease models. Its 14-fold potency advantage over Ferrostatin-1 in this cell type makes it the preferred tool for elucidating endothelial cell death mechanisms in atherosclerosis, diabetic vasculopathy, and ischemia-reperfusion injury .

Extended-Duration Cell Culture Assays

For experiments requiring stable compound exposure over 24 hours or longer, Ferroptosis-IN-7's improved microsomal stability (T₁/₂ >10 min vs <10 min for Fer-1) ensures consistent pharmacological pressure throughout the assay. This reduces the need for frequent media changes or high starting concentrations, minimizing experimental variability and cost [1].

GPX4-Dependent Ferroptosis Mechanism Dissection

Investigators seeking to specifically examine the GPX4 axis of ferroptosis defense should prioritize Ferroptosis-IN-7. Its demonstrated ability to upregulate GPX4 protein expression in HUVECs under ferroptotic stress provides a clear, measurable endpoint, contrasting with Liproxstatin-1's variable and context-dependent effects on this key protein .

Application
Selection Property
Validation Focus
Endothelial ferroptosis studies
Potency in HUVEC models
Erastin-induced rescue endpoints
Extended-duration cell assays
Microsomal stability profile
Compound integrity over 24 h incubation
GPX4 mechanism dissection
GPX4 upregulation capability
GPX4 protein expression under ferroptotic stress

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferroptosis-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.